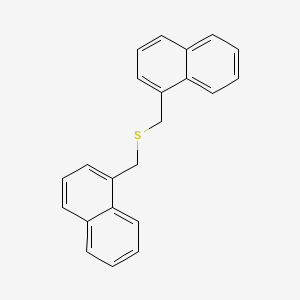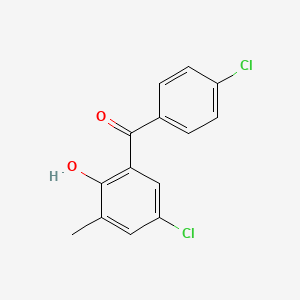
EINECS 289-287-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O2. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 3,4-dichloro-2-hydroxy-5-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4’,5-dichloro-2-hydroxy-3-methylbenzophenone ketone.
Reduction: Formation of 4’,5-dichloro-2-hydroxy-3-methylbenzophenone alcohol.
Substitution: Formation of various substituted benzophenone derivatives.
科学的研究の応用
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2’,5-Dichloro-2-hydroxy-4-methylbenzophenone
- 4’,5-Dichloro-2-hydroxybenzophenone
- 4’,5-Dichloro-3-methylbenzophenone
Uniqueness
4’,5-Dichloro-2-hydroxy-3-methylbenzophenone is unique due to the specific arrangement of its functional groups. The presence of both chlorine atoms and the hydroxyl group on the benzene ring enhances its reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of chemical stability and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
86914-72-9 |
|---|---|
分子式 |
C14H10Cl2O2 |
分子量 |
281.1 g/mol |
IUPAC名 |
(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-6-11(16)7-12(13(8)17)14(18)9-2-4-10(15)5-3-9/h2-7,17H,1H3 |
InChIキー |
LNAURVNIKFHZNB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(=O)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


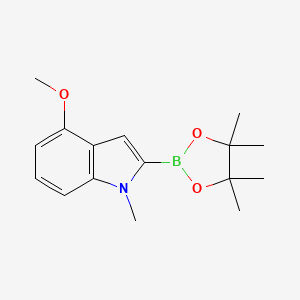
![(2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl)methanol](/img/structure/B8761677.png)

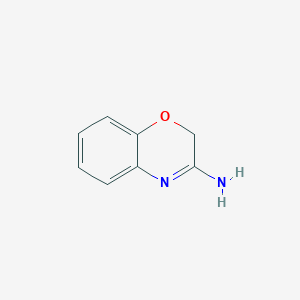
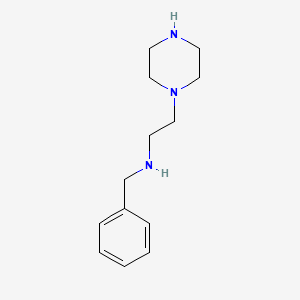
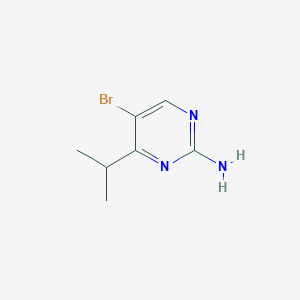
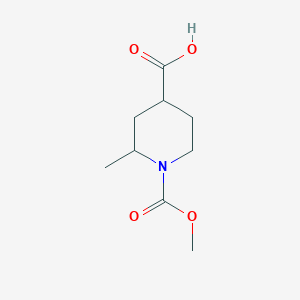
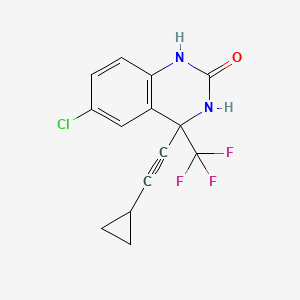
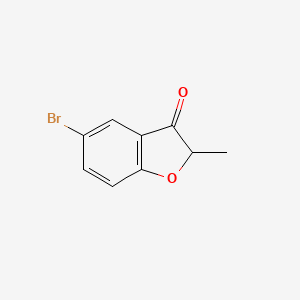
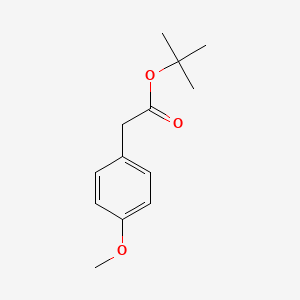
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
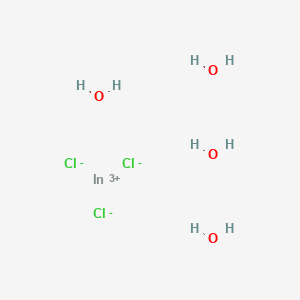
![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)
